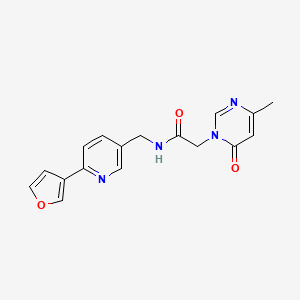

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c1-12-6-17(23)21(11-20-12)9-16(22)19-8-13-2-3-15(18-7-13)14-4-5-24-10-14/h2-7,10-11H,8-9H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPYAENODNQTDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)NCC2=CN=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a unique structure incorporating furan, pyridine, and pyrimidine moieties. Its molecular formula is , with a molecular weight of 321.35 g/mol. The structural diversity contributes to its distinctive biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H19N3O2 |

| Molecular Weight | 321.35 g/mol |

| IUPAC Name | N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide |

The biological activity of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This compound may modulate the activity of these targets, leading to various therapeutic effects:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer pathways, suggesting potential anticancer properties.

- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways related to disease progression.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In a study evaluating its efficacy against the MDA-MB-231 breast cancer cell line, the compound demonstrated an IC50 value of 0.075 mM, indicating strong anticancer potential compared to other derivatives.

Table: IC50 Values of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide Against Cancer Cell Lines

| Cell Line | IC50 Value (mM) |

|---|---|

| MDA-MB-231 | 0.075 |

| HeLa | 0.069 |

| A549 | 0.0046 |

Antimicrobial Activity

Preliminary studies have also suggested antimicrobial properties against various bacterial strains. The compound’s structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Comparative Studies

When comparing N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide with similar compounds, it stands out due to its unique combination of functional groups that enhance its biological activity.

Table: Comparison of Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| N-(4-methylpyridin-2-yl)acetamide | Moderate Anticancer | Less potent than the target compound |

| N-(5-furanylpyrimidinyl)acetamide | Antimicrobial | Different mechanism of action |

| N-(furan-pyridine hybrid) derivatives | Variable | Broad range of activities |

Case Studies

- Study on Anticancer Efficacy : A study published in a peer-reviewed journal evaluated the anticancer efficacy of the compound against multiple cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis.

- Antimicrobial Screening : Another study focused on the antimicrobial properties where the compound was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The target compound’s furan-3-yl group contrasts with bulkier substituents like piperazine (5k, 5l) or tetrahydrofuran-oxy (Patent Compound ), which may reduce steric hindrance and improve membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.